molecular formula C11H16Cl2N2O B3033982 1-(4-Chloro-3-methoxyphenyl)piperazine hydrochloride CAS No. 1298085-57-0

1-(4-Chloro-3-methoxyphenyl)piperazine hydrochloride

Cat. No.: B3033982
CAS No.: 1298085-57-0
M. Wt: 263.16
InChI Key: IBAQTKJILBNVPT-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-methoxyphenyl)piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a 4-chloro-3-methoxyphenyl group, making it a valuable molecule in various scientific research fields.

Mechanism of Action

Target of Action

The primary targets of 1-(4-Chloro-3-methoxyphenyl)piperazine hydrochloride are the serotonin and dopamine receptors . These receptors play a crucial role in regulating mood, sleep, appetite, and other functions. The compound’s interaction with these receptors is believed to contribute to its euphoric and stimulant properties .

Mode of Action

This compound is assumed to have a mixed mechanism of action , with serotonergic and dopamine antagonistic properties . This means that the compound can both enhance the activity of serotonin and dopamine (serotonergic properties) and block or inhibit their activity (dopamine antagonistic properties). This dual action can lead to changes in neurotransmitter levels and activity in the brain, which can result in altered mood, perception, and behavior .

Biochemical Pathways

It is known that the compound can influence theserotonergic and dopaminergic pathways . These pathways are involved in a variety of physiological processes, including mood regulation, reward, sleep, and appetite. Changes in these pathways can have downstream effects on these processes .

Pharmacokinetics

Like other piperazine derivatives, it is likely to be well-absorbed and distributed throughout the body . Its metabolism may involve the liver and cytochrome P450 enzymes , and it may be excreted through the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its mixed mechanism of action and the wide range of physiological processes regulated by serotonin and dopamine . These effects could include changes in neuronal firing rates, alterations in neurotransmitter release and reuptake, and modifications of receptor sensitivity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH and temperature can affect the compound’s stability and activity . Additionally, individual factors such as age, sex, genetic makeup, and health status can influence how an individual responds to the compound .

Biochemical Analysis

Biochemical Properties

1-(4-Chloro-3-methoxyphenyl)piperazine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to have serotonergic and dopamine antagonistic properties, similar to 3,4-methylenedioxymethamphetamine . These interactions suggest that this compound may influence neurotransmitter pathways, potentially affecting mood and behavior.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to up-regulate key enzymes involved in cholesterol and lipid biosynthesis . This indicates that this compound may play a role in metabolic regulation and energy homeostasis within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is assumed to have a mixed mechanism of action, involving serotonergic and dopamine antagonistic properties . These interactions suggest that this compound may modulate neurotransmitter activity and influence various physiological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of the compound can impact its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its efficacy may decrease over extended periods . Long-term exposure to this compound may lead to alterations in cellular processes and functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, it has been observed that high doses of piperazine derivatives can cause hepatotoxicity and other adverse effects . Therefore, careful consideration of dosage is crucial when using this compound in research.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism has been described in studies, indicating its potential impact on metabolic processes . Understanding these pathways is essential for elucidating the compound’s overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins that influence its localization and accumulation. Studies have shown that piperazine derivatives can be transported across cell membranes and distributed within various tissues . These interactions are vital for understanding the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

The synthesis of 1-(4-Chloro-3-methoxyphenyl)piperazine hydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected to yield the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

1-(4-Chloro-3-methoxyphenyl)piperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like tetrahydrofuran and catalysts such as palladium. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chloro-3-methoxyphenyl)piperazine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

1-(4-Chloro-3-methoxyphenyl)piperazine hydrochloride can be compared with other piperazine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-chloro-3-methoxyphenyl)piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O.ClH/c1-15-11-8-9(2-3-10(11)12)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBAQTKJILBNVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCNCC2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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